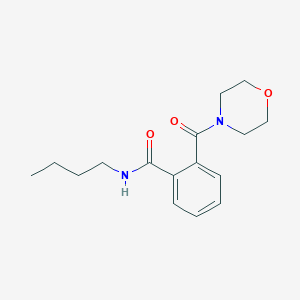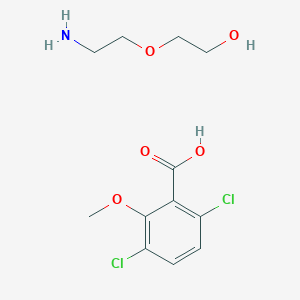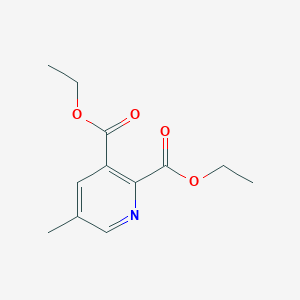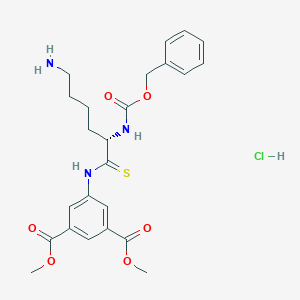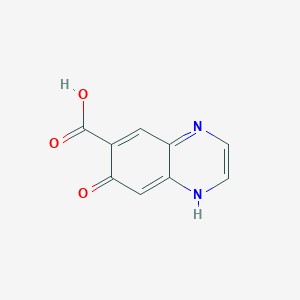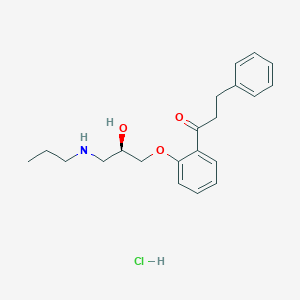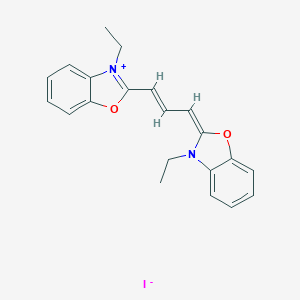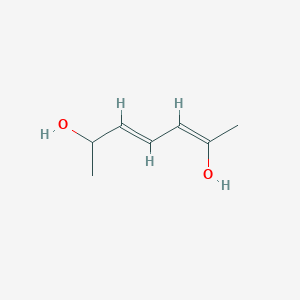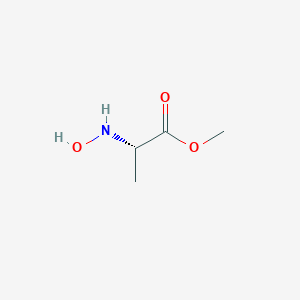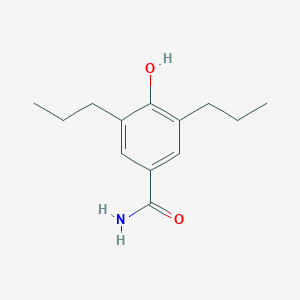
4-Hydroxy-3,5-dipropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,5-dipropylbenzamide (also known as HDPB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HDPB is a benzamide derivative that has been shown to exhibit several biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
HDPB is believed to exert its HDAC inhibitory activity by binding to the active site of the HDAC enzyme, thereby preventing it from deacetylating histone proteins. This leads to an increase in acetylation levels, which can result in changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
In addition to its HDAC inhibitory activity, HDPB has been shown to exhibit several other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and exhibit anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using HDPB in lab experiments is its potent HDAC inhibitory activity, which makes it a valuable tool for studying the role of HDACs in various biological processes. However, one of the limitations of using HDPB is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored with regards to HDPB. One potential avenue of research is its use as a potential anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further studies could be conducted to elucidate the exact mechanism by which HDPB exerts its various biochemical and physiological effects. Finally, efforts could be made to develop more soluble forms of HDPB, which would make it easier to administer in experimental settings.
Métodos De Síntesis
The synthesis of HDPB involves a multistep process that includes the reaction of 3,5-dipropylbenzoic acid with thionyl chloride to form 3,5-dipropylbenzoyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. Finally, the hydroxamic acid is treated with sodium hydroxide to obtain HDPB.
Aplicaciones Científicas De Investigación
HDPB has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have been shown to have anticancer properties, and HDPB has been shown to exhibit potent HDAC inhibitory activity.
Propiedades
Número CAS |
100243-36-5 |
|---|---|
Nombre del producto |
4-Hydroxy-3,5-dipropylbenzamide |
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
4-hydroxy-3,5-dipropylbenzamide |
InChI |
InChI=1S/C13H19NO2/c1-3-5-9-7-11(13(14)16)8-10(6-4-2)12(9)15/h7-8,15H,3-6H2,1-2H3,(H2,14,16) |
Clave InChI |
BJOJLTXWCSLMED-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1O)CCC)C(=O)N |
SMILES canónico |
CCCC1=CC(=CC(=C1O)CCC)C(=O)N |
Otros números CAS |
100243-36-5 |
Sinónimos |
3,5-Dipropyl-4-hydroxybenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl-](/img/structure/B24892.png)
